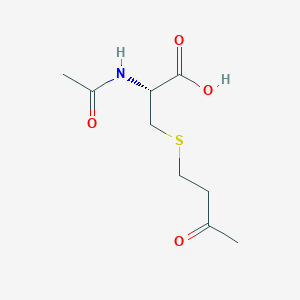
L-Cysteine, N-acetyl-S-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group and a 3-oxobutyl group attached to the sulfur atom of the cysteine molecule. This compound has a molecular formula of C9H15NO4S and a molecular weight of 233.29 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-oxobutyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 3-oxobutyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 3-oxobutyl chloride in the presence of a base such as sodium hydroxide to yield L-Cysteine, N-acetyl-S-(3-oxobutyl)- .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its role in cellular processes, including redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions and as a mucolytic agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-oxobutyl)- involves its ability to modulate redox reactions and act as a precursor to glutathione, a powerful antioxidant. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-butyl-L-cysteine: Similar in structure but with a butyl group instead of a 3-oxobutyl group.
N-Acetyl-S-3-hydroxybutyl-L-cysteine: Contains a hydroxy group in the butyl chain.
Uniqueness
L-Cysteine, N-acetyl-S-(3-oxobutyl)- is unique due to the presence of the 3-oxobutyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other similar compounds .
Properties
CAS No. |
92079-08-8 |
|---|---|
Molecular Formula |
C9H15NO4S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-oxobutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h8H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t8-/m0/s1 |
InChI Key |
PDFRFJPDJVSXMZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)CCSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

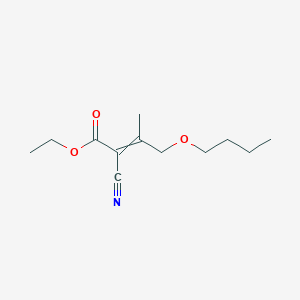
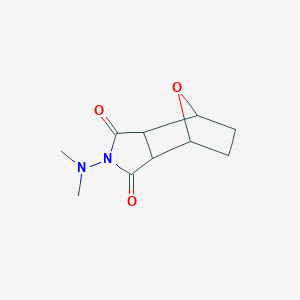
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
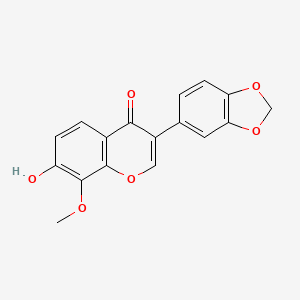

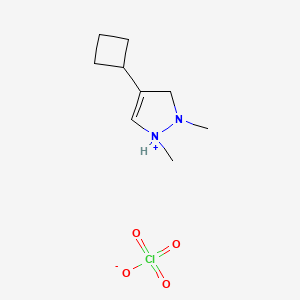
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
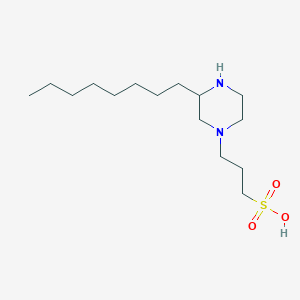
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
